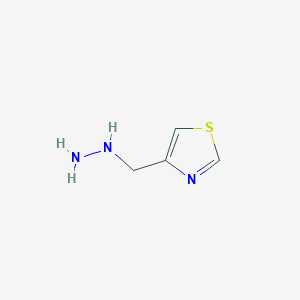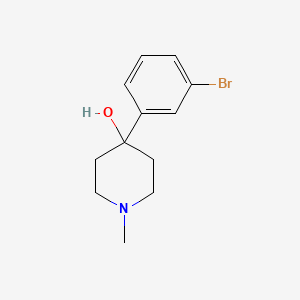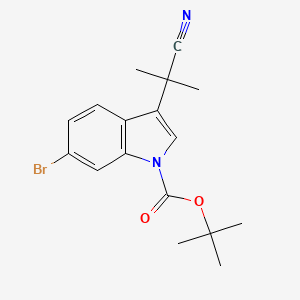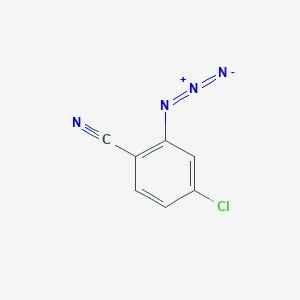
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C11H17NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide typically involves the reaction of 2,4,5-trimethylphenyl ethane with sulfonamide reagents. One efficient method for synthesizing sulfonamides is through the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production of sulfonamides often involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst like DMAP . Metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids are also employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.
Comparison with Similar Compounds
Ethanone, 1-(2,4,5-trimethylphenyl)-: Another compound with a similar structure but different functional groups.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Uniqueness: 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(2,4,5-trimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-9(3)11(6-8(7)2)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14) |
InChI Key |
VCXAPXFXDFMAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)


![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)

![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)




![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)

![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)

